N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide
Description
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide is a chemical compound characterized by the presence of a chlorophenyl group, a cyclobutyl ring, and an oxirane (epoxide) group attached to a carboxamide
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)cyclobutyl]oxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c14-10-4-2-1-3-8(10)9-5-6-11(9)15-13(16)12-7-17-12/h1-4,9,11-12H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHFMPDIJQHZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2Cl)NC(=O)C3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl precursor reacts with the cyclobutyl intermediate.
Formation of the Oxirane Group: The oxirane group is formed through an epoxidation reaction, typically using peracids or other oxidizing agents.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, advanced catalytic systems, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the oxirane or carboxamide groups.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane group typically yields diols, while substitution reactions at the chlorophenyl group can yield a variety of substituted derivatives.
Scientific Research Applications
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl and cyclobutyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(2,4-Dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide: This compound has a similar cyclobutyl and chlorophenyl structure but differs in the presence of a trifluoromethyl group and a pyridine ring.
N-[2-(2,4-Dichlorophenyl)cyclobutyl]oxirane-2-carboxamide: Similar structure but with additional chlorine atoms on the phenyl ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
